1-Phenylisatin

Description

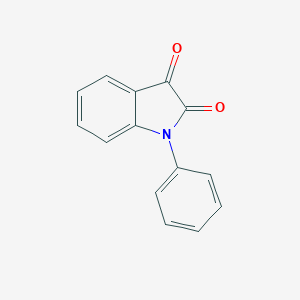

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPWBIMRYXUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222626 | |

| Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-89-7 | |

| Record name | 1-Phenylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-dione, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 723-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylisatin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Phenylisatin, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It covers its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and key biological activities, with a focus on its role as a selective Cannabinoid Receptor 2 (CB2R) agonist.

Chemical Identity and Structure

This compound, also known by its IUPAC name 1-phenylindole-2,3-dione, is an N-substituted derivative of isatin.[1] The core structure consists of an indole bicyclic system with ketone groups at positions 2 and 3, and a phenyl group attached to the nitrogen atom at position 1.[1][2] The phenyl ring is not coplanar with the isatin moiety, exhibiting a dihedral angle of 50.59 (5)°.[2]

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-phenylindole-2,3-dione[1] |

| CAS Number | 723-89-7 |

| Molecular Formula | C₁₄H₉NO₂[3] |

| SMILES | O=C1N(c2ccccc2)c3ccccc3C1=O |

| InChI Key | UWCPWBIMRYXUOU-UHFFFAOYSA-N |

| Synonyms | N-Phenylisatin, 1-Phenyl-2,3-indolinedione, 1-Phenyl-1H-indole-2,3-dione[1][3][4] |

Physicochemical and Crystallographic Properties

This compound presents as a light yellow to orange or brown crystalline powder.[4][5] It is characterized by its insolubility in water.[5][6]

Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 223.23 g/mol | [1][3] |

| Melting Point | 138-143 °C | [4][5] |

| Appearance | Light yellow to brown crystalline powder | [4] |

| Solubility | Insoluble in water | [6] |

| Topological Polar Surface Area | 37.4 Ų |[1] |

Crystallographic Data The crystal structure of this compound has been determined to be orthorhombic. The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the benzene and phenyl rings of adjacent molecules.[2]

| Parameter | Value |

| Crystal System | Orthorhombic[2] |

| Space Group | Pbca[2] |

| a | 3.9677 (1) Å[2] |

| b | 13.3259 (4) Å[2] |

| c | 20.3397 (7) Å[2] |

| V | 1075.42 (6) ų[2] |

| Z | 4[2] |

Synthesis of this compound

A common and effective method for the synthesis of N-substituted isatins is the Stolle synthesis.[7] This process involves the cyclization of an N-aryl-α-chloroacetanilide, though variations exist. A related pathway involves the intramolecular Friedel-Crafts cyclization of an N,N-diaryl oxamic acid chloride, which can be prepared from diphenylamine and oxalyl chloride.[8]

Experimental Protocol: Stolle Synthesis

-

Amide Formation: To a solution of diphenylamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, slowly add oxalyl chloride (1.1 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the crude N,N-diphenyloxamic acid chloride intermediate.

-

Cyclization: Dissolve the crude intermediate in a high-boiling point solvent like nitrobenzene or use it in a neat reaction.

-

Add anhydrous aluminum chloride (AlCl₃, 2-3 equivalents) portion-wise, controlling the initial exothermic reaction.

-

Heat the mixture to 120-140 °C for 2-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice and concentrated HCl to decompose the aluminum complex.

-

Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.[1]

-

¹H NMR: The spectrum will show characteristic signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons of the fused benzene ring and the N-phenyl substituent.

-

¹³C NMR: The spectrum will display 14 distinct carbon signals, including two characteristic downfield signals for the C2 and C3 carbonyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dicarbonyl system, typically appearing in the range of 1720-1760 cm⁻¹.[9]

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 223.23).[1]

Biological Activity and Mechanism of Action

This compound is recognized as a potential anticancer and anti-HIV agent. Its most well-characterized activity is as a selective agonist for the Cannabinoid-2 (CB2) receptor.[10] This interaction is the basis for its protective effects against chemotherapy-induced nephrotoxicity.

Mechanism of Protection Against Cisplatin-Induced Nephrotoxicity Cisplatin, a common chemotherapeutic agent, induces kidney damage by promoting oxidative stress, inflammation, and apoptosis in renal cells.[10][11] this compound has been shown to mitigate this damage by activating the CB2 receptor.[10] This activation leads to a downstream cascade that counteracts the harmful effects of cisplatin. The process involves the reduction of pro-inflammatory markers like TNF-α and NF-κB, a decrease in apoptotic markers such as caspase-3 and Bax, and the attenuation of oxidative stress.[10][11]

Experimental Protocol: In Vivo Model of Cisplatin-Induced Nephrotoxicity This protocol is based on studies evaluating the protective effects of CB2R agonists.[10]

-

Animals: Use male C57BL/6 mice (or a similar strain), 8-10 weeks old. House animals under standard conditions with free access to food and water.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment begins.

-

Grouping: Divide animals into at least four groups:

-

Group 1: Vehicle control (e.g., saline).

-

Group 2: Cisplatin only.

-

Group 3: this compound + Cisplatin.

-

Group 4: this compound only.

-

-

Dosing Regimen:

-

Administer this compound (e.g., 1-10 mg/kg, dissolved in a suitable vehicle like DMSO/saline) or vehicle via intraperitoneal (i.p.) injection for 3-5 consecutive days.

-

On the final day of pretreatment, administer a single nephrotoxic dose of cisplatin (e.g., 20 mg/kg, i.p.) to Groups 2 and 3, one hour after the final this compound/vehicle dose.

-

-

Sample Collection: Euthanize animals 72 hours after the cisplatin injection.

-

Collect blood via cardiac puncture for serum analysis (creatinine, BUN).

-

Perfuse kidneys with cold saline and harvest them. One kidney can be snap-frozen in liquid nitrogen for molecular analysis (qRT-PCR, Western blot for inflammatory/apoptotic markers), and the other fixed in 10% neutral buffered formalin for histopathological examination (H&E staining).

-

Endpoint Analysis:

-

Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Oxidative Stress: Perform assays on kidney homogenates for malondialdehyde (MDA) and reduced glutathione (GSH) levels.

-

Inflammation & Apoptosis: Analyze kidney tissue for the expression of genes/proteins like TNF-α, NF-κB, Caspase-3, Bax, and Bcl-2.

-

Histopathology: Score kidney sections for signs of tubular necrosis, inflammation, and cast formation.

-

Applications and Safety

Beyond its direct biological effects, this compound serves as a crucial starting material or intermediate for synthesizing a wide range of other bioactive molecules, including:

-

Indolin-2,3-dione Schiff bases with potential antimycobacterial activity.

-

Antiproliferative and antipyretic agents.[12]

-

Phenylacetamides as anticonvulsant agents.[12]

-

Selective galanin GAL3 receptor antagonists.

Safety Information

| Hazard Information | Details |

|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statement | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Storage Class | 11: Combustible Solids |

References

- 1. This compound | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenylisatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. bdmaee.net [bdmaee.net]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | 723-89-7 | Benchchem [benchchem.com]

- 8. Linopirdine - Wikipedia [en.wikipedia.org]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]

1-Phenylisatin (CAS 723-89-7): An In-depth Technical Guide

This technical guide provides a comprehensive overview of 1-Phenylisatin (CAS 723-89-7), intended for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, synthesis, and pharmacological activities of this compound, with a focus on its mechanism of action as a selective Cannabinoid-2 (CB2) receptor agonist.

Physicochemical Properties and Identification

This compound, also known as 1-Phenyl-1H-indole-2,3-dione or N-Phenylisatin, is an isatin derivative with the molecular formula C₁₄H₉NO₂.[1] It presents as a yellowish or brownish powder and is insoluble in water.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 723-89-7 | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Yellowish or brownish powder | [4] |

| Melting Point | 138-140 °C | [2] |

| Boiling Point | 388.8 °C at 760 mmHg | |

| Solubility | Insoluble in water | [2][3] |

| logP (Octanol/Water) | 2.548 (Crippen Method) | [1] |

| Molar Refractive Index | 62.08 | [3] |

| Molar Volume | 166.7 cm³/mol | [3] |

Table 2: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-phenylindole-2,3-dione |

| InChI | 1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H |

| InChIKey | UWCPWBIMRYXUOU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O |

| Synonyms | 1-Phenyl-1H-indole-2,3-dione, N-Phenylisatin, 1-Phenyl-2,3-indolinedione |

Synthesis of this compound

The most common and effective method for the synthesis of N-substituted isatins, including this compound, is the Stolle synthesis.[5][6][7][8] This two-step procedure involves the acylation of an aniline derivative followed by an intramolecular Friedel-Crafts reaction.[5][6]

Stolle Synthesis Workflow

Caption: Workflow of the Stolle Synthesis for this compound.

Experimental Protocol: Stolle Synthesis of this compound (Representative)

This protocol is a representative procedure based on the general principles of the Stolle synthesis.

Materials:

-

Diphenylamine

-

Oxalyl chloride

-

Aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or other suitable solvent

-

Hydrochloric acid (HCl), dilute

-

Ice

-

Standard laboratory glassware and apparatus for reflux and filtration

Procedure:

-

Formation of the Intermediate:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diphenylamine in anhydrous carbon disulfide.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of oxalyl chloride dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure the completion of the acylation reaction, forming the N-(oxalyl)-diphenylamine chloride intermediate.

-

Remove the solvent under reduced pressure.

-

-

Intramolecular Cyclization:

-

To the crude intermediate, add fresh anhydrous carbon disulfide.

-

Gradually add an excess of powdered anhydrous aluminum chloride in small portions with vigorous stirring. The amount of AlCl₃ is typically 2-3 molar equivalents.

-

After the addition of the Lewis acid, reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The crude this compound will precipitate.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

-

Pharmacological Activities

This compound has been investigated for a range of pharmacological activities, including potential anticancer, anti-HIV, and anticonvulsant properties.[2] A significant area of research has focused on its role as a selective Cannabinoid-2 (CB2) receptor agonist.

Selective Cannabinoid-2 (CB2) Receptor Agonism and Nephroprotection

This compound has been identified as a selective CB2 receptor agonist that exhibits protective effects against cisplatin-induced nephrotoxicity.[9][10] Its mechanism of action in this context involves anti-apoptotic, anti-inflammatory, and antioxidant pathways.[9][10]

Caption: Protective signaling pathway of this compound against cisplatin-induced nephrotoxicity.

Experimental Protocol: In Vivo Cisplatin-Induced Nephrotoxicity Model

The following protocol details the in vivo experiment demonstrating the nephroprotective effects of this compound.

Animals: Male Swiss albino mice.

Experimental Groups:

-

Group I (Control): Received normal saline.

-

Group II (this compound only): Received this compound for 7 days.

-

Group III (Cisplatin only): Received a single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) on day 5.

-

Group IV (this compound + Cisplatin): Received this compound for 7 days and a single i.p. injection of cisplatin on day 5.

-

Group V (Antagonist + this compound + Cisplatin): Received the CB2 antagonist AM630, 15 minutes before this compound for 7 days, and a single i.p. injection of cisplatin on day 5.

Procedure:

-

Acclimatize animals to laboratory conditions for one week.

-

Administer treatments to the respective groups as described above.

-

Sacrifice the mice 72 hours after the cisplatin injection.

-

Collect blood samples for the assessment of serum creatinine and urea levels.

-

Isolate the kidneys for histopathological examination and biochemical analyses.

-

Biochemical analyses on kidney homogenates include measuring markers of oxidative stress (MDA and GSH), inflammation (TNF-α, NF-κB), and apoptosis (Bax, Bcl-2, and caspase-3).

-

CB2 receptor expression in the kidney tissue is also investigated.

Caption: Workflow for the in vivo study of this compound's nephroprotective effects.

Anticancer and Anti-HIV Activities

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Selected human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Objective: To determine the concentration of this compound that inhibits HIV replication by 50% (EC₅₀).

Materials:

-

MT-4 (human T-cell leukemia) cells

-

HIV-1 stock

-

This compound

-

Complete cell culture medium

-

96-well microtiter plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a cell viability assay like MTT).

Procedure:

-

Plate MT-4 cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a known amount of HIV-1.

-

Include control wells with cells and virus but no compound (virus control) and cells with no virus and no compound (cell control).

-

Incubate the plate for 4-5 days.

-

Quantify the extent of HIV-1 replication in each well using a chosen method.

-

Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the virus control.

-

The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a versatile isatin derivative with well-defined physicochemical properties. Its synthesis is readily achievable through the Stolle synthesis. The compound exhibits significant pharmacological potential, most notably as a selective CB2 receptor agonist with demonstrated nephroprotective effects against cisplatin-induced toxicity. This activity is mediated through the modulation of apoptotic, inflammatory, and oxidative stress pathways. While its anticancer and anti-HIV activities are reported, further quantitative studies are required to fully elucidate its potency in these areas. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.

References

- 1. chemeo.com [chemeo.com]

- 2. This compound | 723-89-7 [chemicalbook.com]

- 3. bdmaee.net [bdmaee.net]

- 4. biofuranchem.com [biofuranchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 9. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Phenylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylisatin (1-phenylindole-2,3-dione), a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.68 | d | 7.7 | 1H | H-7 |

| 7.61 | t | 7.8 | 1H | H-5 |

| 7.55-7.48 | m | 3H | H-3', H-4', H-5' | |

| 7.42 | d | 8.1 | 2H | H-2', H-6' |

| 7.19 | t | 7.5 | 1H | H-6 |

| 6.90 | d | 8.0 | 1H | H-4 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 183.8 | C-3 (C=O) |

| 157.5 | C-2 (C=O) |

| 150.8 | C-7a |

| 138.5 | C-5 |

| 133.9 | C-1' |

| 129.8 | C-3', C-5' |

| 129.2 | C-4' |

| 126.7 | C-2', C-6' |

| 125.6 | C-6 |

| 124.0 | C-7 |

| 117.8 | C-3a |

| 111.4 | C-4 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1738 | Strong | C=O stretching (C-2 ketone) |

| 1715 | Strong | C=O stretching (C-3 ketone) |

| 1608 | Strong | C=C aromatic stretching |

| 1468 | Medium | C-H bending |

| 1365 | Medium | C-N stretching |

| 1184 | Medium | C-C stretching |

| 758 | Strong | C-H out-of-plane bending |

| 692 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 223 | 100 | [M]⁺ (Molecular Ion) |

| 195 | 85 | [M-CO]⁺ |

| 167 | 40 | [M-2CO]⁺ |

| 166 | 35 | [C₁₂H₈N]⁺ |

| 139 | 20 | [C₁₁H₇]⁺ |

| 91 | 30 | [C₆H₅N]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, the spectral width was 8278 Hz with an acquisition time of 3.94 seconds. For ¹³C NMR, a proton-decoupled spectrum was obtained with a spectral width of 24038 Hz and a relaxation delay of 2.0 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.[1] The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) method on a gas chromatograph-mass spectrometer (GC-MS). The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the source temperature was maintained at 200°C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Crystal structure of 1-Phenylisatin

An In-depth Technical Guide to the Crystal Structure of 1-Phenylisatin

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the crystal structure of this compound (1-phenylindole-2,3-dione), a molecule of significant interest due to its diverse biological activities. This document details the crystallographic data, experimental methodologies for its structural determination, and its interaction with biological pathways.

Molecular and Crystal Structure

This compound, with the chemical formula C₁₄H₉NO₂, crystallizes in an orthorhombic system.[1] The isatin core of the molecule is nearly planar, while the phenyl ring is twisted at a significant angle relative to this plane.[1] This three-dimensional conformation is crucial for its biological activity and intermolecular interactions within the crystal lattice.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of its solid-state conformation. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.22 g/mol [1] |

| Crystal System | Orthorhombic[1] |

| Space Group | P2₁2₁2₁ |

| a | 3.9677 (1) Å[1] |

| b | 13.3259 (4) Å[1] |

| c | 20.3397 (7) Å[1] |

| α, β, γ | 90° |

| Volume | 1075.42 (6) ų[1] |

| Z | 4[1] |

| Temperature | 293 K[1] |

| Radiation | Mo Kα[1] |

| Dihedral Angle (Isatin/Phenyl) | 50.59 (5)°[1] |

Molecular Geometry and Intermolecular Interactions

The planarity of the isatin unit is a notable feature, with a mean deviation of only 0.004 (2) Å from the least-squares plane defined by its nine constituent atoms.[1] The phenyl ring's dihedral angle of 50.59 (5)° with the isatin plane is a key conformational parameter.[1]

The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds.[1] Additionally, the structure exhibits two slipped π–π stacking interactions: one between the benzene rings of neighboring molecules and another between the phenyl rings of adjacent molecules.[1] These non-covalent interactions play a crucial role in the stability of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental steps, from crystal growth to data analysis.

Synthesis and Crystallization

While this compound is commercially available, its synthesis can be achieved through methods like the Stolle synthesis, which involves the cyclization of α-anilino-phenylacetic acid derivatives. For crystallographic studies, high-purity single crystals are required. A common method for obtaining diffraction-quality crystals of this compound is through sublimation under reduced pressure.[1]

References

An In-depth Technical Guide to the Discovery and History of 1-Phenylisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylisatin, an N-substituted derivative of isatin, is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Historically, its synthesis is rooted in the early 20th-century development of methods for N-substituted isatins, notably the Stolle synthesis. This document provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details its synthesis, physicochemical properties, and its notable biological activity as a selective Cannabinoid-2 (CB2) receptor agonist, which imparts it with anti-inflammatory, antioxidant, and anti-apoptotic properties. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Discovery and History

The history of this compound is intrinsically linked to the parent compound, isatin, which was first isolated in 1841 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo. The development of synthetic routes to the isatin core, such as the Sandmeyer isatin synthesis (1919), paved the way for the creation of a wide array of derivatives.

The most relevant synthetic method for this compound is the Stolle synthesis , first reported by Robert Stollé between 1913 and 1914.[1] This method provides an effective route for the synthesis of N-substituted isatins by reacting an aniline derivative with oxalyl chloride, followed by a cyclization step.[1][2] While it is not definitively documented that Stollé himself synthesized this compound, his developed methodology is the foundational and most direct approach for its preparation. A notable application of this method is in the synthesis of the cognition-enhancing drug Linopirdine, where this compound is a key intermediate formed from diphenylamine and oxalyl chloride.[3]

Physicochemical Properties

This compound is an orange, crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₂ | [4] |

| Molecular Weight | 223.23 g/mol | [4] |

| CAS Number | 723-89-7 | [4] |

| Melting Point | 138-140 °C | [3] |

| Appearance | Orange powder | [5] |

| Solubility | Insoluble in water | [5] |

| InChIKey | UWCPWBIMRYXUOU-UHFFFAOYSA-N | [4] |

Synthesis of this compound (Stolle Synthesis)

The Stolle synthesis is an efficient method for preparing N-substituted isatins. For this compound, the synthesis involves two main steps: the formation of an intermediate N-phenyloxanilyl chloride from diphenylamine and oxalyl chloride, followed by an intramolecular Friedel-Crafts cyclization.

Experimental Protocol: Stolle Synthesis of this compound

Materials:

-

Diphenylamine

-

Oxalyl chloride

-

Aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Ice

Procedure:

-

Amide Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diphenylamine in an inert solvent such as carbon disulfide.

-

Cool the solution in an ice bath and slowly add an equimolar amount of oxalyl chloride dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the evolution of hydrogen chloride gas ceases.

-

Remove the solvent under reduced pressure to obtain the crude N-phenyloxanilyl chloride intermediate.

-

Cyclization (Friedel-Crafts): To the crude intermediate, add an excess of anhydrous aluminum chloride.

-

Heat the mixture gently to initiate the intramolecular cyclization reaction. The reaction is often exothermic and may require cooling to control the temperature.

-

After the reaction is complete, cool the mixture and carefully hydrolyze it by adding crushed ice and concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a selective agonist for the Cannabinoid-2 (CB2) receptor.[6] This interaction is the basis for its observed anti-inflammatory, anti-apoptotic, and antioxidant properties.[6][7]

Quantitative Biological Data

While extensive quantitative data for this compound is not widely available in the public domain, its role as a selective CB2 receptor agonist is well-established. For context, the binding affinities (Ki) of various ligands for the CB2 receptor are often in the nanomolar range. For instance, the well-known synthetic cannabinoid CP55,940 has a Ki value of approximately 0.7 nM for the CB2 receptor. The specific Ki and IC50 values for this compound require further dedicated experimental determination.

Signaling Pathways

Anti-inflammatory and Anti-apoptotic Effects via CB2 Receptor Activation:

Activation of the G-protein coupled CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).[2] This prevents the activation of Protein Kinase A (PKA), a key enzyme that would otherwise promote the activation of the transcription factor NF-κB.[6] The inhibition of the NF-κB pathway leads to a downregulation of pro-inflammatory cytokines such as TNF-α.[6]

Furthermore, CB2 receptor activation modulates the intrinsic apoptotic pathway.[8] It has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio inhibits the activation of caspase-3, a key executioner caspase, thereby preventing apoptosis.[6][9]

Visualizations

Experimental Workflow for Stolle Synthesis

Caption: Workflow for the Stolle synthesis of this compound.

Signaling Pathway of this compound via CB2 Receptor

Caption: this compound's signaling via the CB2 receptor.

Conclusion

This compound is a historically significant isatin derivative with well-defined synthetic routes and important biological activities. Its role as a selective CB2 receptor agonist positions it as a valuable molecule for research in inflammatory diseases, neuroprotection, and oncology. The provided technical information, including experimental protocols and signaling pathway diagrams, serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CB2 receptor activation inhibits the phagocytic function of microglia through activating ERK/AKT-Nurr1 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CB2 cannabinoid receptor signals apoptosis via ceramide-dependent activation of the mitochondrial intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1-Phenylisatin from Isatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of heterocyclic compounds, widely recognized for their versatile biological activities and as crucial precursors in the synthesis of various pharmaceuticals. The N-substitution of the isatin core, particularly with an aryl group to form compounds like 1-phenylisatin, can significantly modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from isatin, focusing on methodologies pertinent to drug discovery and development. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical transformations.

Core Synthetic Methodologies

The synthesis of this compound from isatin is predominantly achieved through N-arylation reactions. The key challenge lies in the relatively low nucleophilicity of the nitrogen atom within the isatin ring. This guide will focus on three prominent methods that have been successfully employed: the use of organobismuth reagents, the Ullmann condensation, and the Chan-Lam coupling reaction.

N-Arylation using Triphenylbismuth Diacetate

A reliable method for the N-phenylation of isatin involves the use of a hypervalent bismuth reagent, specifically triphenylbismuth diacetate, in the presence of a copper catalyst. This approach offers a direct route to this compound under relatively mild conditions.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound using triphenylbismuth diacetate is provided below, based on established patent literature[1][2]:

-

Materials:

-

Isatin

-

Triphenylbismuth diacetate

-

Copper powder

-

Methylene chloride (freshly distilled from P₂O₅)

-

Nitrogen gas

-

Silica gel for preparative plate chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a 25 ml round-bottom flask under a nitrogen atmosphere, place 25 mg of isatin.

-

Add 300 mg of triphenylbismuth diacetate and 10 ml of freshly distilled methylene chloride, ensuring the nitrogen atmosphere is maintained.

-

To this mixture, add 3 mg of copper powder.

-

Stir the reaction mixture at reflux for four hours.

-

After four hours, add an additional portion of 95 mg of triphenylbismuth diacetate to the reaction mixture.

-

Continue to reflux the mixture for an additional twelve hours.

-

Upon completion of the reaction, the desired product, N-phenyl isatin, is purified from the reaction mixture.

-

Purification is achieved using a 2 mm silica preparative plate (e.g., ANALTECH UNIPLATE Silica Gel GF) with a solvent system of 1:1 hexane/ethyl acetate.

-

The purified product is obtained as a solid.

-

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Isatin | [1][2] |

| Reagents | Triphenylbismuth diacetate, Copper powder | [1][2] |

| Solvent | Methylene chloride | [1][2] |

| Reaction Time | 16 hours (total) | [1][2] |

| Temperature | Reflux | [1][2] |

| Yield | 42.1 mg (from 25 mg isatin) | [1][2] |

Reaction Workflow:

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-N bonds. In the context of this compound synthesis, this involves the reaction of isatin with an aryl halide, such as iodobenzene or bromobenzene, in the presence of a copper catalyst and a base at elevated temperatures. While specific protocols for the direct Ullmann condensation of isatin to this compound are not abundantly detailed in recent literature, the general principles of this reaction are well-established for N-arylation of amides and heterocycles.

General Experimental Considerations:

Based on the general principles of the Ullmann reaction, a representative protocol can be outlined:

-

Reactants: Isatin and an aryl halide (e.g., iodobenzene).

-

Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is commonly used.

-

Ligand: The use of a ligand, such as 1,10-phenanthroline or an amino acid like N,N-dimethylglycine, can facilitate the reaction at lower temperatures[3].

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the isatin.

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed.

-

Temperature: Reaction temperatures can range from 90 to 200 °C, depending on the reactivity of the aryl halide and the catalytic system used.

Illustrative Experimental Protocol (Adapted from similar N-arylation reactions):

-

To an oven-dried reaction vessel, add isatin, the aryl halide (1.1-1.5 equivalents), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation (Hypothetical based on typical Ullmann reactions):

| Parameter | Anticipated Range |

| Starting Material | Isatin |

| Reagents | Aryl halide (e.g., Iodobenzene), Copper(I) salt, Ligand, Base |

| Solvent | DMF or DMSO |

| Reaction Time | 12-48 hours |

| Temperature | 100-180 °C |

| Yield | Moderate to Good (highly dependent on specific conditions) |

Logical Relationship Diagram for Ullmann Condensation:

Chan-Lam Coupling

The Chan-Lam coupling reaction is another powerful copper-catalyzed method for forming C-N bonds, utilizing an arylboronic acid as the aryl source. This reaction is often advantageous due to its milder reaction conditions, which can sometimes be performed at room temperature and open to the air.

General Experimental Considerations:

A typical Chan-Lam coupling for the N-arylation of isatin would involve the following components:

-

Reactants: Isatin and phenylboronic acid.

-

Catalyst: A copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), is commonly used.

-

Base: A base, often a tertiary amine like pyridine or triethylamine, is required.

-

Oxidant: The reaction is typically oxidative, and atmospheric oxygen often serves as the terminal oxidant.

-

Solvent: Dichloromethane (DCM) or other suitable organic solvents are used.

Illustrative Experimental Protocol (Adapted from similar N-arylation reactions):

-

In a reaction flask, combine isatin, phenylboronic acid (1.5-2.0 equivalents), copper(II) acetate (1.0-2.0 equivalents), and a molecular sieve (optional, to remove water).

-

Add the solvent (e.g., DCM) and the base (e.g., pyridine).

-

Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from several hours to a few days.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation (Hypothetical based on typical Chan-Lam couplings):

| Parameter | Anticipated Range |

| Starting Material | Isatin |

| Reagents | Phenylboronic acid, Copper(II) acetate, Base (e.g., Pyridine) |

| Solvent | Dichloromethane |

| Reaction Time | 24-72 hours |

| Temperature | Room Temperature |

| Yield | Moderate to High (highly dependent on specific conditions) |

Logical Relationship Diagram for Chan-Lam Coupling:

Conclusion

The synthesis of this compound from isatin can be effectively achieved through several copper-catalyzed N-arylation methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired reaction conditions (e.g., temperature, reaction time), and scalability. The use of triphenylbismuth diacetate provides a well-documented and direct method. While the Ullmann condensation and Chan-Lam coupling are powerful and versatile reactions for C-N bond formation, specific optimization for the N-arylation of isatin may be required to achieve high yields. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this compound and its derivatives for further investigation.

References

1-Phenylisatin: A Technical Overview of its Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylisatin, a synthetic derivative of isatin, highlighting its physicochemical properties, synthesis, and significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of isatin-based compounds.

Core Molecular Information

This compound, also known as 1-Phenyl-1H-indole-2,3-dione, is a key intermediate in organic synthesis and medicinal chemistry.[1] Its core structure is amenable to various chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉NO₂ | [2] |

| Molecular Weight | 223.23 g/mol | [2][3] |

| CAS Number | 723-89-7 | [2][3] |

| Appearance | Orange powder | [3] |

| Melting Point | 139-142 °C | [3] |

| Solubility | Insoluble in water | [3] |

| Molar Refractivity | 62.08 | [3] |

| Polarizability | 24.61 ų | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the N-phenylation of isatin. While various reagents can be employed, a representative protocol is outlined below.

Experimental Protocol: N-phenylation of Isatin

Materials:

-

Isatin

-

Triphenyl bismuth diacetate

-

Copper catalyst (e.g., Copper(II) acetate)

-

An appropriate solvent (e.g., Dichloromethane)

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, organic solvents for extraction and chromatography)

Procedure:

-

In a round-bottom flask, dissolve isatin in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the copper catalyst to the solution and stir.

-

Introduce triphenyl bismuth diacetate to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by washing the organic layer sequentially with dilute hydrochloric acid and sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential in preclinical studies, particularly in the context of protecting against chemotherapy-induced nephrotoxicity.

Protection Against Cisplatin-Induced Nephrotoxicity

Cisplatin is a potent chemotherapeutic agent whose use is often limited by its severe side effect of nephrotoxicity. Studies have shown that this compound can mitigate this damage through its action as a selective agonist of the Cannabinoid-2 (CB2) receptor.[4][5]

The proposed mechanism involves the activation of the CB2 receptor by this compound, which in turn triggers a cascade of intracellular events leading to:

-

Anti-inflammatory effects: Reduction in the expression of pro-inflammatory markers such as TNF-α and NF-κB.[4]

-

Anti-apoptotic effects: Modulation of apoptosis-related proteins, leading to a decrease in pro-apoptotic Bax and an increase in anti-apoptotic Bcl2.[4]

-

Antioxidant effects: Attenuation of oxidative stress.[4]

This multi-faceted mechanism ultimately protects renal cells from the damaging effects of cisplatin.

Caption: Protective mechanism of this compound against cisplatin-induced nephrotoxicity.

Experimental Protocol: In Vivo Study of Nephroprotection

The following is a representative experimental protocol based on studies investigating the protective effects of this compound against cisplatin-induced nephrotoxicity in a mouse model.[4][5]

Animals:

-

Male mice of a suitable strain (e.g., Swiss albino).

Experimental Groups:

-

Control Group: Receives normal saline.

-

This compound Group: Receives only this compound to assess its independent effects.

-

Cisplatin Group: Receives a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg) to induce nephrotoxicity.

-

Treatment Group: Receives this compound for a set period (e.g., 7 days) before a single i.p. injection of cisplatin.

-

Antagonist Group: Receives a CB2 receptor antagonist (e.g., AM630) prior to this compound administration and cisplatin injection to confirm the receptor-mediated mechanism.

Procedure:

-

Administer this compound (and the antagonist where applicable) orally or via i.p. injection for the specified duration.

-

On the designated day (e.g., day 5), induce nephrotoxicity in the relevant groups with a single i.p. injection of cisplatin.

-

Continue this compound administration for the full course (e.g., 7 days).

-

At the end of the experimental period (e.g., 72 hours after cisplatin injection), sacrifice the animals.

-

Collect blood samples for biochemical analysis of nephrotoxicity markers (e.g., serum creatinine and urea).

-

Isolate the kidneys for histopathological examination and for the analysis of oxidative stress markers (e.g., MDA and GSH), inflammatory markers (e.g., TNF-α, NF-κB), and apoptotic markers (e.g., Bax, Bcl2, and caspase-3).

Cytotoxicity Evaluation

The cytotoxic potential of isatin derivatives against various cancer cell lines is a significant area of research.[6][7] The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized detergent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours until a purple formazan precipitate is visible.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a promising scaffold in medicinal chemistry with well-documented protective effects against cisplatin-induced nephrotoxicity, mediated primarily through the CB2 receptor. Its versatile structure allows for further derivatization to explore a broader range of biological activities, including potential anticancer and anti-inflammatory applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bdmaee.net [bdmaee.net]

- 4. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenylisatin: Properties, Protocols, and Pathways

Introduction

1-Phenylisatin, also known as 1-phenylindole-2,3-dione, is a synthetically versatile heterocyclic compound belonging to the isatin family.[1][2] Its unique structural framework, featuring an indole core with a phenyl group substituted at the nitrogen atom, makes it a valuable building block in medicinal chemistry and organic synthesis.[3] Isatin and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-HIV, and anti-inflammatory properties.[2][4][5] this compound, in particular, serves as a key intermediate for the synthesis of various bioactive molecules, such as Schiff bases with potential antimycobacterial activity and selective Galanin GAL3 receptor antagonists.[1][2] Recent studies have highlighted its role as a Cannabinoid-2 (CB2) receptor agonist, demonstrating protective effects against cisplatin-induced nephrotoxicity through its anti-inflammatory, antioxidant, and anti-apoptotic actions.[6][7] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key biological pathways associated with this compound.

Core Physical and Chemical Properties

This compound presents as a dark orange to red crystalline powder.[8][9] It is stable under normal temperature and pressure but should be stored in a cool, dry place away from oxidizing agents.[8]

Quantitative Data Summary

The key physicochemical and structural parameters for this compound are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉NO₂ | [1][3][4] |

| Molecular Weight | 223.23 g/mol | [1][3][10] |

| Appearance | Orange to red crystals or powder | [3][8][9] |

| Melting Point | 137 - 143 °C | [1][3][9] |

| Boiling Point | 388.8 °C at 760 mmHg (Predicted) | [11][12] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][8][11][13] |

| Density | 1.338 g/cm³ (Predicted) | [11] |

Table 2: Spectroscopic and Structural Data

| Property | Value | Source(s) |

| UV-Vis λmax | 419 nm (in Ethanol) | [2][12] |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pca2₁ | [4] |

| Unit Cell Dimensions | a=3.9677 Å, b=13.3259 Å, c=20.3397 Å | [4] |

| Topological Polar Surface Area | 37.4 Ų | [10][11] |

| XLogP3 | 2.1 - 2.6 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines key experimental procedures related to the synthesis and analysis of this compound.

Synthesis of this compound

A common method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation (Haworth type cyclization). The general workflow involves the reaction of diphenylamine with oxalyl chloride followed by heating.[14]

Protocol: Synthesis via Haworth Cyclization [14]

-

Amide Formation: Dissolve diphenylamine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution in an ice bath.

-

Add oxalyl chloride dropwise to the cooled solution. A reaction occurs, forming an intermediate N,N-diphenyl-oxalamic acid chloride.

-

Intramolecular Cyclization: After the initial reaction is complete, the intermediate is heated. This promotes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation), where the acid chloride moiety cyclizes onto one of the phenyl rings of the diphenylamine structure.

-

Work-up and Purification: Upon cooling, the reaction mixture is quenched, typically with water or a mild base. The crude product is extracted using an organic solvent.

-

The final product, this compound, is then purified, commonly through recrystallization from a suitable solvent (e.g., ethanol) or by sublimation under reduced pressure to obtain high-purity crystals.[4]

Caption: Synthetic workflow for this compound via Haworth cyclization.

Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic techniques.

Protocol: UV-Visible Spectroscopy

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a spectroscopic grade solvent, such as ethanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).[2]

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.

-

Measurement: Use a dual-beam UV-Visible spectrophotometer and scan the absorbance of the prepared solutions from 200 to 800 nm, using the pure solvent as a blank reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For this compound in ethanol, this is expected around 419 nm.[2][12] A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using a standard method such as creating a KBr (potassium bromide) pellet or as a mull in Nujol.

-

Data Acquisition: Place the sample in an FTIR (Fourier-Transform Infrared) spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks for this compound would include C=O stretching vibrations for the ketone and amide carbonyl groups (typically 1700-1760 cm⁻¹), C=C stretching for the aromatic rings (around 1600 cm⁻¹), and C-N stretching vibrations.

Chemical Reactivity and Biological Pathways

The chemical reactivity of this compound is centered on its dicarbonyl system, particularly the C3-ketone, which is highly susceptible to nucleophilic attack. This reactivity is harnessed to synthesize a wide array of derivatives.[1][2][14]

Biologically, this compound has emerged as a significant modulator of cellular pathways, notably as a Cannabinoid-2 (CB2) receptor agonist.[6][7]

Mechanism of Action in Cisplatin-Induced Nephrotoxicity

Studies have shown that this compound can protect against kidney damage (nephrotoxicity) caused by the chemotherapy drug cisplatin.[6] Its protective mechanism is primarily mediated through the activation of the CB2 receptor, which triggers a cascade of anti-inflammatory, anti-apoptotic, and antioxidant effects.[6][7]

Key Signaling Events:

-

CB2 Receptor Activation: this compound binds to and activates the CB2 receptor.

-

Inhibition of Inflammatory Pathway: This activation leads to the downregulation of the NF-κB (nuclear factor kappa B) signaling pathway.[7] This, in turn, reduces the expression and release of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha).[6][7]

-

Modulation of Apoptosis: The compound inhibits apoptosis (programmed cell death) by decreasing the expression of pro-apoptotic proteins like Bax and Caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[6][7]

-

Antioxidant Effect: this compound helps mitigate oxidative stress by reducing lipid peroxidation and restoring levels of endogenous antioxidants like glutathione.[6]

Caption: Proposed signaling pathway of this compound in nephroprotection.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | 723-89-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Phenylisatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bdmaee.net [bdmaee.net]

- 9. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. biofuranchem.com [biofuranchem.com]

- 14. Linopirdine - Wikipedia [en.wikipedia.org]

The Diverse Biological Activities of Isatin Derivatives: A Technical Guide for Drug Discovery

Executive Summary: Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive chemical modification, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological properties of isatin derivatives, focusing on their anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to the Isatin Scaffold

Isatin is a naturally occurring compound found in various plants, marine animals, and even in human bodily fluids as a metabolite of tryptophan.[1][2][3] First isolated in 1841, its unique structure, featuring a fused benzene and pyrrolidine ring with two carbonyl groups at positions C2 and C3, provides a reactive core for synthetic modifications.[3][4][5] These modifications, typically at the N1, C3, and C5 positions, have yielded derivatives with potent and varied biological activities, making the isatin framework a focal point in the search for new therapeutic agents.[5][6] Several isatin-based drugs, such as Sunitinib (an anticancer agent), have received FDA approval, underscoring the clinical potential of this molecular class.[6][7]

Anticancer Activities

Isatin derivatives exhibit potent antiproliferative properties against a wide range of cancer cell lines, including those resistant to standard chemotherapeutics.[1][3][8] Their mechanisms of action are diverse, targeting multiple oncogenic pathways.

Mechanisms of Action:

-

Kinase Inhibition: Many isatin derivatives function as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation, angiogenesis, and survival.[6][8][9] The FDA-approved drug Sunitinib is a prime example of an isatin-based kinase inhibitor.[6]

-

Induction of Apoptosis: A primary anticancer mechanism is the induction of programmed cell death (apoptosis). Derivatives have been shown to trigger apoptosis by activating caspase cascades (caspase-3 and caspase-9), suppressing anti-apoptotic proteins like Bcl-2, and increasing the production of reactive oxygen species (ROS).[1][2][8]

-

Tubulin Polymerization Inhibition: Certain isatin hybrids, particularly those linked to moieties like coumarin, can inhibit the polymerization of tubulin, a critical component of the cell's cytoskeleton.[8] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent cell death.[1][2]

-

Topoisomerase Inhibition: Some metal complexes of isatin thiosemicarbazones have been found to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected isatin derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-hydrazine hybrid | MCF-7 (Breast) | 4 - 13 | [1] |

| Isatin-imine hybrid | HepG2, HCT-116, MCF-7 | <10 - 100 | [1][2] |

| Isatin-linked chalcone | Breast Cancer Cell Lines | More potent than cisplatin | [3] |

| 5-Halo substituted isatin | Various | Potent activity | [3] |

| Isatin-hydrazone (Compound 4j) | MCF-7 (Breast) | 1.51 ± 0.09 | [10] |

| Isatin-hydrazone (Compound 4e) | MCF-7 (Breast) | 5.46 ± 0.71 | [10] |

| Triazole-isatin–coumarin hybrid | Prostate, Breast | ≈ 1 - 5 (Tubulin inhibition) | [8] |

Signaling Pathway: Caspase-Mediated Apoptosis

Isatin derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of executioner caspases like Caspase-3.

Caption: Isatin-induced caspase activation pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isatin derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antiviral Activities

Isatin derivatives have a long history of antiviral research, with methisazone (an N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral agents used clinically.[11] The scaffold has shown broad-spectrum activity against a variety of DNA and RNA viruses.[7][12]

Spectrum of Activity:

-

Poxviruses: Methisazone was historically used as a prophylactic against smallpox.[13]

-

Human Immunodeficiency Virus (HIV): Various derivatives, including thiosemicarbazones and Mannich bases, have been shown to inhibit HIV-1 replication.[7][11] Some compounds act by inhibiting the HIV-1 reverse transcriptase (RT) enzyme.[7]

-

Hepatitis C Virus (HCV): Certain isatin sulphonamide derivatives have demonstrated the ability to inhibit HCV RNA synthesis.[11]

-

Coronaviruses (SARS-CoV): Some derivatives have shown protective effects against the replication of SARS-CoV in cell cultures.[11][14]

-

Other Viruses: Activity has also been reported against Chikungunya virus, Dengue virus, and Vesicular Stomatitis Virus (VSV).[7][13]

Quantitative Data: Antiviral Efficacy

| Compound/Derivative | Virus | Cell Line | EC₅₀ (µg/mL) | SI (Selectivity Index) | Reference |

| Norfloxacin-isatin Mannich base (1a) | HIV-1 | - | 11.3 | >99% protection | [7] |

| Aminopyrimidinimino isatin (9l) | HIV-1 | MT-4 | - | >13 | [7] |

| SPIII-5F | HCV | Huh 5-2 | - | 7 | [11] |

| SPIII-5F | SARS-CoV | Vero | - | 45% max protection | [11] |

| Thiosemicarbazone (6) | HIV | - | 0.34 µM | 20 | [7] |

| Thiosemicarbazone (7) | HIV | - | 2.9 µM | 30 | [7] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles (plaques).

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and incubate until they reach 95-100% confluency.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a known dilution of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: During or after infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the isatin derivative.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaques (zones of cell death) to form (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

-

Quantification: Count the number of plaques in each well. The antiviral activity is expressed as the percentage reduction in plaque number compared to the virus control (no compound). The EC₅₀ is calculated as the concentration that reduces the plaque number by 50%.

Workflow: Antiviral Screening

Caption: General workflow for antiviral screening.

Antimicrobial Activities

Isatin derivatives possess significant antibacterial and antifungal properties, making them potential candidates to combat infectious diseases and rising antimicrobial resistance.[15][16]

Spectrum of Activity:

-

Gram-Positive Bacteria: Activity has been demonstrated against strains like Staphylococcus aureus and Bacillus cereus.[15][17]

-

Gram-Negative Bacteria: Derivatives have shown efficacy against Escherichia coli and Pseudomonas aeruginosa.[15][17]

-

Fungi: Antifungal activity has been reported against pathogenic fungi such as Candida albicans and Aspergillus niger.[18]

The mechanism of action is thought to involve the inhibition of essential bacterial processes, such as cell wall synthesis or cell fusion.[17]

Quantitative Data: Antimicrobial Potency

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 3c | Staphylococcus aureus | <16 (more active than amoxicillin) | [17] |

| Compound 3c | Escherichia coli | <1 (more active than amoxicillin) | [17] |

| 5-Br substituted Isatin | Various bacteria & fungi | Most favorable in series | [18] |

| Carbamate derivative (3d) | E. coli, P. aeruginosa, B. cereus | Significant activity | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Preparation: Prepare a series of twofold dilutions of the isatin derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared inoculum to all wells containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-